Home > Products > Screening Compounds P39582 > N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-2-[6-CYCLOPROPYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETAMIDE
N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-2-[6-CYCLOPROPYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETAMIDE -

N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-2-[6-CYCLOPROPYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETAMIDE

Catalog Number: EVT-4902260
CAS Number:
Molecular Formula: C19H20BrF3N6O
Molecular Weight: 485.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(4-Chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide

Compound Description: This compound was synthesized by reacting 4-(4-chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one with 3-methyl-1-phenyl-1H-pyrazol-5-amine in glycol under microwave irradiation []. The study focused on its structural characteristics, revealing that all atoms of the pyrazolo[3,4-b]pyridine system, except for two specific carbon atoms, are coplanar.

3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine

Compound Description: This compound served as a precursor for constructing various polyheterocyclic ring systems []. Researchers explored its reactivity with diverse compounds, leading to the formation of pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives, a pyrido[2',3':3,4]pyrazolo[5,1-c]triazine derivative, and 6-amino-4-aryl-1-(pyrazolo[3,4-b]-pyridin-3-yl)-1,2-dihydropyridines derivatives.

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2-methyl-2H-pyrazolo[3,4-d]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 894416)

Compound Description: BI 894416 is a potent and selective spleen tyrosine kinase (SYK) inhibitor developed to treat severe asthma []. It contains a tert-butyl group that is subject to metabolic oxidation. Deuterated analogs of this compound were synthesized to understand its metabolism and develop potential drug candidates with improved metabolic stability.

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2,3-dimethyl-2H-indazol-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 1342561)

Compound Description: Similar to BI 894416, BI 1342561 is another potent and selective SYK inhibitor with a slightly modified structure []. It was also synthesized with a deuterated tert-butyl group to investigate its metabolic stability and potential as a drug candidate.

3-Methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)ethyl)-4-(1-(6-(trifluoromethyl)pyridin-3-yl)cyclopropyl)-1H-pyrrole-2-carboxamide (DSM778)

Compound Description: DSM778 is an inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) []. Its crystal structure bound to PfDHODH has been determined, providing valuable insights into the binding interactions and mechanism of inhibition.

N-(1-(5-cyano-1H-pyrazol-3-yl)ethyl)-3-methyl-4-(1-(6-(trifluoromethyl)pyridin-3-yl)cyclopropyl)-1H-pyrrole-2-carboxamide (DSM782)

Compound Description: DSM782 is another inhibitor of PfDHODH []. The crystal structure of its complex with PfDHODH has been solved, offering information about the binding mode and inhibitory activity.

Properties

Product Name

N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-2-[6-CYCLOPROPYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETAMIDE

IUPAC Name

N-[(4-bromo-2-ethylpyrazol-3-yl)methyl]-2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetamide

Molecular Formula

C19H20BrF3N6O

Molecular Weight

485.3 g/mol

InChI

InChI=1S/C19H20BrF3N6O/c1-3-28-15(13(20)7-25-28)8-24-16(30)9-29-18-17(10(2)27-29)12(19(21,22)23)6-14(26-18)11-4-5-11/h6-7,11H,3-5,8-9H2,1-2H3,(H,24,30)

InChI Key

CJYVVQGRDNZJHD-UHFFFAOYSA-N

SMILES

CCN1C(=C(C=N1)Br)CNC(=O)CN2C3=C(C(=N2)C)C(=CC(=N3)C4CC4)C(F)(F)F

Canonical SMILES

CCN1C(=C(C=N1)Br)CNC(=O)CN2C3=C(C(=N2)C)C(=CC(=N3)C4CC4)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.